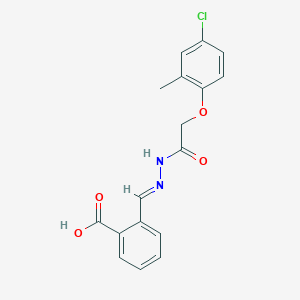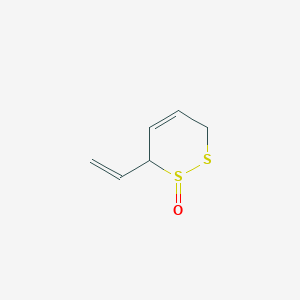![molecular formula C16H15ClN2O4 B229635 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a potent inhibitor of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of certain enzymes, such as aldose reductase and xanthine oxidase. Aldose reductase is involved in the development of diabetic complications, while xanthine oxidase is involved in the production of reactive oxygen species, which can lead to oxidative stress and tissue damage. By inhibiting these enzymes, this compound can prevent the development of various diseases.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been found to have several biochemical and physiological effects. It can reduce the levels of glucose and fructose in the blood, which makes it a potential candidate for the treatment of diabetes. It can also reduce the production of reactive oxygen species, which can prevent tissue damage and inflammation. Additionally, this compound has been found to have anti-cancer properties, which makes it a promising candidate for the treatment of various types of cancer.
实验室实验的优点和局限性
The advantages of using 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potent inhibitory effects on certain enzymes, its potential applications in the treatment of various diseases, and its ability to reduce the levels of glucose and fructose in the blood. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the compound may have some toxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and cardiovascular diseases. Another direction is to study its toxic effects and determine the safe dosage levels for human use. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research can be conducted to optimize the synthesis process and improve the yield of the compound.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a promising compound that has potential applications in the field of medicine. Its potent inhibitory effects on certain enzymes, its ability to reduce the levels of glucose and fructose in the blood, and its anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, its toxic effects, and its potential applications in combination with other drugs.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex process that involves several steps. The first step is the synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid, which is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde to form the desired compound.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the development of various diseases. This compound has shown promising results in the treatment of diabetes, cancer, and cardiovascular diseases.
属性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,18,21H,9H2,1H3,(H,19,22)/b11-8+ |
InChI 键 |
UZZOSBXHURJSJU-DHZHZOJOSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
